![molecular formula C17H20N2O3 B5215024 (2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone CAS No. 5778-27-8](/img/structure/B5215024.png)
(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Overview
Description
(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone is a complex organic compound that features both a morpholine and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylmorpholine with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2,6-dimethylmorpholin-4-yl)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone
- (2,6-dimethylmorpholin-4-yl)(3-phenyl-1,2-oxazol-4-yl)methanone
Uniqueness
(2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone is unique due to the specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of both morpholine and oxazole rings also contributes to its distinct properties compared to other similar compounds.
Biological Activity
The compound (2,6-dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone is a synthetic organic molecule with potential biological activities. Characterized by a morpholine ring and an oxazole moiety, this compound has garnered interest for its possible applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is . It consists of two distinct structural components: a dimethylmorpholine and a substituted oxazole. The presence of these functional groups can influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C13H20N2O3 |
IUPAC Name | This compound |
Molecular Weight | 248.32 g/mol |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within cellular pathways. The morpholine and oxazole rings may facilitate binding to target proteins, potentially modulating their activity.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with receptors that mediate cellular signaling processes.
Case Study: Cytotoxicity Assessment
In a comparative analysis of substituted phenylglyoxal derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism was primarily attributed to the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .
Research Findings
- Antitumor Activity : Compounds with similar structural motifs have demonstrated significant antitumor properties through mechanisms such as DNA crosslinking and enzyme inhibition.
- Cytotoxicity Profiles : Variations in substituents on the oxazole ring can lead to differing levels of cytotoxicity; thus, exploring these variations may yield compounds with improved therapeutic indices.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound | Cytotoxicity (IC50) | Mechanism of Action |
---|---|---|
(2,6-Dimethylmorpholin-4-yl)(5-methyl-3-phenyl) | TBD | Enzyme inhibition / receptor binding |
2-(4-Dimethylaminophenyl)benzothiazole complex | 15 µM (A549) | DNA crosslinking / tubulin inhibition |
Cobalt(II) thiosemicarbazone complex | 10 µM | Metal complex formation affecting metabolism |
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-9-19(10-12(2)21-11)17(20)15-13(3)22-18-16(15)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIXYPNVMLVPNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386634 | |
Record name | STK082890 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-27-8 | |
Record name | STK082890 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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